![molecular formula C19H28N4O3S B2416298 3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine CAS No. 2199907-10-1](/img/structure/B2416298.png)
3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine” is a complex organic molecule. It contains several functional groups, including an imidazole ring, a pyridine ring, and a piperidine ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, compounds were prepared in a coupling reaction of the 3-methyl- or 3,3-dimethyl-2-(2,5-dioxopyrrolidin-1-yl)propanoic (1, 2) or butanoic acids (3, 4) with the appropriately substituted secondary amines in the presence of the N,N-carbonyldiimidazole reagent .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The imidazole ring, a five-membered heterocyclic moiety, possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyridine and piperidine rings add further complexity to the structure.
Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex, given its multiple functional groups. The imidazole ring, in particular, is known to participate in a wide range of reactions due to its amphoteric nature .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Compounds with imidazo[1,2-a]pyridine structures, similar to part of the structure of the queried compound, have been synthesized and evaluated for their potential as antisecretory and cytoprotective antiulcer agents. For instance, a study by Starrett et al. (1989) explored the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position for their potential application as antiulcer agents. Although none of the compounds displayed significant antisecretory activity, several demonstrated good cytoprotective properties in ethanol and HCl models, indicating potential therapeutic applications in protecting the gastric lining from damage (Starrett et al., 1989).
Metal Complexes and Coordination Chemistry
The interaction of pyridine and imidazole derivatives with metals has been explored in various studies, highlighting the potential of such compounds in coordination chemistry and the synthesis of metal complexes. For example, Sousa et al. (2001) investigated the structural characterization of metal complexes containing certain pyridine and imidazole derivatives, providing insights into their potential applications in developing new materials with specific magnetic, optical, or catalytic properties (Sousa et al., 2001).
Organic Synthesis and Functional Group Transformations
The synthesis and functional group transformations of compounds containing imidazole and pyridine moieties are of significant interest in organic chemistry. Cui et al. (2018) developed an efficient method for the synthesis of sulfonylated furan or imidazo[1,2-a]pyridine derivatives through a domino reaction, showcasing the versatility of these compounds in organic synthesis and their potential applications in the development of new pharmaceuticals or materials (Cui et al., 2018).
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the broad range of activities exhibited by imidazole derivatives , this compound could be a promising candidate for drug development. Further studies could also explore its synthesis, chemical reactions, and physical and chemical properties in more detail.
Propiedades
IUPAC Name |
3-methyl-2-[[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3S/c1-14(2)18-21-17(12-22(18)4)27(24,25)23-10-7-16(8-11-23)13-26-19-15(3)6-5-9-20-19/h5-6,9,12,14,16H,7-8,10-11,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPRONGZPGRQJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)S(=O)(=O)C3=CN(C(=N3)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

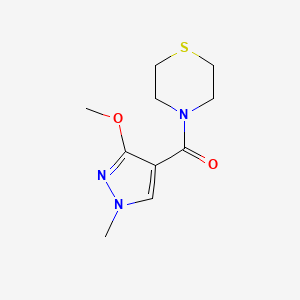
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2416217.png)

![N-(2-chlorobenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2416219.png)
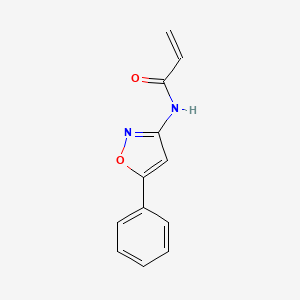

![5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B2416223.png)
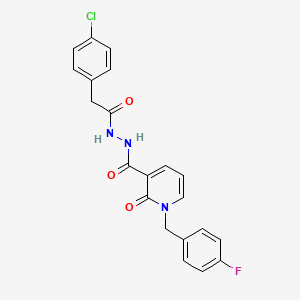
![N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2416228.png)
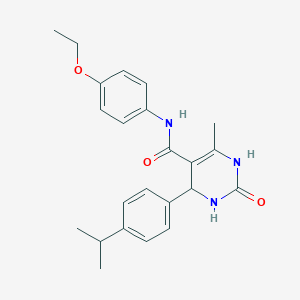
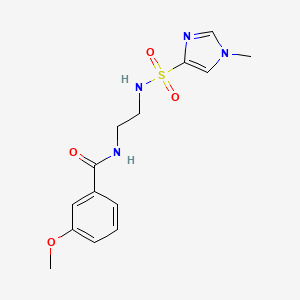

![3-Cyclopropylidene-8-(3,4-diethoxybenzoyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2416236.png)
